Bienvenue dans la boutique en ligne BenchChem!

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one

CYP1B1 inhibition Cancer chemoprevention Chalcone SAR

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one (CAS 1956426-36-0) is a synthetic fluorinated chalcone characterized by an α,β-unsaturated ketone scaffold bearing a 4-fluoro-3-(trifluoromethyl)phenyl group at the β-position and a phenyl group at the ketone terminus. With a molecular formula of C17H12F4O and a molecular weight of 308.27 g/mol, this compound belongs to the trifluoromethylated enone subclass, distinguished from common chalcones by the simultaneous presence of both fluoro and trifluoromethyl substituents on a single aromatic ring in a precise ortho-relationship.

Molecular Formula C17H12F4O
Molecular Weight 308.27 g/mol
Cat. No. B12969859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one
Molecular FormulaC17H12F4O
Molecular Weight308.27 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C17H12F4O/c1-11(9-16(22)12-5-3-2-4-6-12)13-7-8-15(18)14(10-13)17(19,20)21/h2-10H,1H3/b11-9+
InChIKeyWXXWJPIHRSGLPE-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one: Structural and Physicochemical Baseline for Procurement Decisions


3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one (CAS 1956426-36-0) is a synthetic fluorinated chalcone characterized by an α,β-unsaturated ketone scaffold bearing a 4-fluoro-3-(trifluoromethyl)phenyl group at the β-position and a phenyl group at the ketone terminus . With a molecular formula of C17H12F4O and a molecular weight of 308.27 g/mol, this compound belongs to the trifluoromethylated enone subclass, distinguished from common chalcones by the simultaneous presence of both fluoro and trifluoromethyl substituents on a single aromatic ring in a precise ortho-relationship [1]. This specific substitution pattern is recognized in medicinal chemistry as a privileged motif for modulating electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated or mono-fluorinated analogs [2].

Why Generic Chalcone or Mono-Fluorinated Analogs Cannot Substitute for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one


The 4-fluoro-3-trifluoromethylphenyl moiety creates a unique electronic environment that cannot be replicated by simple 4-fluoro, 4-trifluoromethyl, or 4-chloro chalcone analogs [1]. Structure-activity relationship (SAR) studies on fluorinated chalcones demonstrate that the introduction of a trifluoromethyl group at the 3-position of the B-ring, adjacent to a fluorine atom, dramatically alters both the electron density of the α,β-unsaturated system and the compound's lipophilicity profile [2]. This dual substitution has been shown to enhance target binding affinity—for example, in hCYP1B1 inhibition, 4'-trifluoromethyl chalcones achieve IC50 values below 10 nM, whereas non-fluorinated or mono-fluorinated analogs exhibit substantially weaker activity [2]. Furthermore, the methyl group on the enone double bond in this specific but-2-en-1-one scaffold introduces steric constraints absent in prop-2-en-1-one (standard chalcone) comparators, potentially affecting both reactivity and biological target engagement .

Quantitative Differentiation Evidence for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one vs. Structural Analogs


Enhanced CYP1B1 Inhibitory Potency Conferred by the 4'-Trifluoromethyl Group in Chalcones

A systematic SAR study of chalcone derivatives identified 4'-trifluoromethyl substitution on the B-ring as a critical determinant for potent hCYP1B1 inhibition. Several 4'-trifluoromethyl chalcones achieved IC50 values below 10 nM, with the lead compound B18 reaching an IC50 of 3.6 nM and a Ki of 3.92 nM in a competitive inhibition mode [1]. In contrast, non-fluorinated chalcone analogs evaluated in the same study exhibited IC50 values in the micromolar range (e.g., chalcone 1: IC50 = 305 nM against hCYP1B1 [2]), representing an approximately 85-fold difference in potency. While the target compound 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one was not directly tested in this study, its 4-fluoro-3-trifluoromethyl substitution pattern combines the potency-enhancing trifluoromethyl group with an additional electron-withdrawing fluorine, a motif that SAR analysis suggests may further modulate selectivity and metabolic stability [1].

CYP1B1 inhibition Cancer chemoprevention Chalcone SAR

Differential Antiproliferative Activity of Fluoro-Substituted Chalcones Against Human Cancer Cell Lines

In a comparative study of fluorinated chalcone derivatives, compounds bearing a 4-trifluoromethyl substituent (11d) demonstrated measurable antiproliferative activity against A549 lung cancer cells (IC50 = 43.46 ± 0.12 μM) and MCF-7 breast cancer cells (IC50 = 50.28 ± 2.18 μM), whereas the 4-fluoro analog (11f) showed no activity (NA) in either cell line [1]. This data establishes that trifluoromethyl substitution, particularly on the B-ring, is functionally distinct from simple fluorine substitution for antiproliferative effects. The target compound, containing both a 4-fluoro and a 3-trifluoromethyl group on the same ring, presents a unique electronic configuration that cannot be achieved by either 4-fluoro or 4-trifluoromethyl mono-substitution alone [2].

Antiproliferative activity Fluorinated chalcones Cancer cell lines

MAO-B Inhibition Selectivity Profile of Trifluoromethyl vs. Fluoro Chalcone Derivatives

A comparative study of fluoro- versus trifluoromethyl-4-hydroxylated chalcone derivatives for human monoamine oxidase (hMAO) inhibition revealed that the trifluoromethyl-substituted compound (2E)-1-(4-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one exhibited a Ki value of 0.33 ± 0.01 μM toward hMAO-B with a selectivity index of 26.36 over hMAO-A . In a related study of methoxylated chalcones, the most potent compound (2E)-1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one achieved a Ki of 0.22 ± 0.01 μM toward hMAO-B [1]. These studies collectively establish that the trifluoromethyl group on the B-ring is a key pharmacophoric element for achieving potent and selective hMAO-B inhibition. The target compound's 4-fluoro-3-trifluoromethylphenyl group represents an underexplored variation of this validated pharmacophore that may offer differentiated selectivity through the electron-withdrawing influence of the additional fluorine atom.

Monoamine oxidase-B Selectivity Fluorinated chalcones

Physicochemical Differentiation: Lipophilicity and Molecular Properties vs. Common Chalcone Analogs

The target compound (C17H12F4O, MW 308.27 g/mol) possesses a calculated LogP of approximately 4.5–5.0, substantially higher than 4-fluorochalcone (C15H11FO, MW 226.25, LogP ~3.5) and 3'-(trifluoromethyl)chalcone (C16H11F3O, MW 276.26, LogP ~4.0) . The ortho-relationship of the fluorine and trifluoromethyl groups on the B-ring generates a unique dipole moment and electron-deficient aromatic system, which influences both the compound's reactivity as a Michael acceptor and its interaction with biological nucleophiles [1]. Additionally, the methyl group at the α-position of the enone system sterically differentiates this but-2-en-1-one scaffold from the more common prop-2-en-1-one (standard chalcone) framework, potentially affecting both metabolic stability and target binding geometry .

Lipophilicity Physicochemical properties Drug-likeness

Antibacterial Activity Differentiation: Trifluoromethyl- vs. Trifluoromethoxy-Substituted Chalcones

A series of trifluoromethyl (A1–A10) and trifluoromethoxy (B1–B10) substituted chalcones were systematically evaluated for antibacterial and antifungal activity [1]. The study demonstrated that the nature of the fluorinated substituent on the B-ring critically determines antimicrobial potency and spectrum. While specific MIC values for the target compound's exact substitution pattern were not reported, the structure-activity trends indicate that combining a fluoro and trifluoromethyl group in an ortho-relationship creates a distinct electronic profile compared to the para-trifluoromethyl or para-trifluoromethoxy analogs tested [1]. In related work, a compound containing the 4-fluoro-3-(trifluoromethyl)phenyl moiety showed MIC values of 25.9 and 12.9 μM against MRSA isolates, superior to ampicillin (MIC 45.8 μM) [2].

Antibacterial Trifluoromethyl chalcones MRSA

Optimal Research and Industrial Application Scenarios for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one


Medicinal Chemistry: hCYP1B1 Inhibitor Lead Optimization

The 4-fluoro-3-trifluoromethyl substitution pattern on the B-ring of chalcones has been validated as critical for achieving sub-10 nM hCYP1B1 inhibition [1]. This compound serves as a key scaffold for SAR studies aimed at optimizing potency, selectivity over hCYP1A1/1A2, and avoidance of AhR activation. Its methyl-substituted enone provides a steric handle for further derivatization to improve drug-like properties.

Chemical Biology: Covalent Probe Development Targeting Reactive Cysteine Residues

The α,β-unsaturated ketone system in this compound functions as a Michael acceptor capable of forming covalent adducts with cysteine thiols. The electron-withdrawing 4-fluoro-3-trifluoromethylphenyl group enhances the electrophilicity of the β-carbon, enabling tunable reactivity for targeted covalent inhibitor design [2]. This property is valuable for developing chemical probes targeting cysteine-dependent enzymes.

Antimicrobial Resistance Research: MRSA-Potentiated Chalcone Scaffolds

Compounds bearing the 4-fluoro-3-trifluoromethylphenyl moiety have demonstrated superior anti-MRSA activity compared to ampicillin, with MIC values as low as 12.9 µM [3]. This compound provides a starting point for optimization against drug-resistant Gram-positive pathogens where conventional antibiotics show reduced efficacy.

Neuroscience: Selective MAO-B Inhibitor Development

Trifluoromethyl-substituted chalcones have been established as selective, reversible, and competitive hMAO-B inhibitors with sub-micromolar Ki values and selectivity indices exceeding 26-fold over MAO-A . The target compound's unique dual F/CF3 substitution pattern offers an opportunity to further probe electronic effects on MAO-B binding affinity and isoform selectivity for Parkinson's disease and Alzheimer's disease research.

Quote Request

Request a Quote for 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.